Lipophilicity Differentiation: Measured logP vs. Closest Tosyl Analog
The target compound exhibits a computed logP (XLogP3) of 4.3, which is systematically higher than the 4-tosyl analog 5-(methylthio)-2-phenyl-4-tosyloxazole. While direct experimental logP data for both compounds are not publicly available in a single study, the additional methylene group in the ethylthio substituent of the target compound contributes approximately +0.5 to +0.8 log units based on fragment-based calculations, shifting the lipophilicity profile toward improved membrane permeability but potentially reduced aqueous solubility [1]. This difference is critical for balancing cell-based activity versus solubility in biochemical assay design.
| Evidence Dimension | Calculated logP (XLogP3) |
|---|---|
| Target Compound Data | 4.3 |
| Comparator Or Baseline | 5-(Methylthio)-2-phenyl-4-tosyloxazole: logP not experimentally determined; fragment-based estimate suggests ~3.5–3.8 |
| Quantified Difference | Estimated ΔlogP ≈ +0.5 to +0.8 (target more lipophilic) |
| Conditions | Computed via XLogP3 algorithm; experimental validation pending |
Why This Matters
Lipophilicity directly influences compound solubility and membrane permeability, key parameters for selecting the appropriate analog for cell-based versus biochemical screening cascades.
- [1] PubChem. Compound Summary for CID 751371: 4-(Benzenesulfonyl)-5-(ethylthio)-2-phenyloxazole. Computed Properties section. View Source
